molecular formula C16H20N2OS B2672731 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol CAS No. 1280892-01-4

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B2672731
CAS No.: 1280892-01-4
M. Wt: 288.41
InChI Key: RWVDRTZLCJALDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the benzyl group and the piperidine ring. Key reagents often include thionyl chloride, benzyl bromide, and piperidine. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2-benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-15-7-4-8-18(11-15)10-14-12-20-16(17-14)9-13-5-2-1-3-6-13/h1-3,5-6,12,15,19H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDRTZLCJALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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